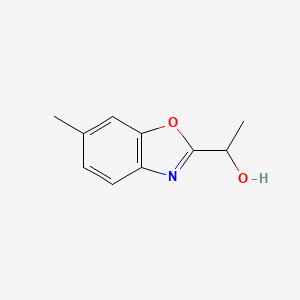

6-Methyl-2-(1-hydroxyethyl)benzoxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

1-(6-methyl-1,3-benzoxazol-2-yl)ethanol |

InChI |

InChI=1S/C10H11NO2/c1-6-3-4-8-9(5-6)13-10(11-8)7(2)12/h3-5,7,12H,1-2H3 |

InChI Key |

XETCXTFJOXVXJN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(O2)C(C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the 6 Methyl 2 1 Hydroxyethyl Benzoxazole Scaffold

Catalytic and Non-Catalytic Approaches to Benzoxazole (B165842) Ring Formation

The formation of the benzoxazole ring is a versatile process that can be achieved through various catalytic and non-catalytic methods. The most fundamental approach involves the condensation of a 2-aminophenol (B121084) with a suitable carbonyl-containing compound, followed by cyclization and dehydration. nih.gov

Cyclocondensation Reactions of Substituted 2-Aminophenols

Cyclocondensation represents the most traditional and widely employed strategy for synthesizing benzoxazoles. nih.gov This method involves the reaction of a 2-aminophenol with a carbonyl-containing substrate, which provides the C2 carbon of the resulting benzoxazole ring. For the synthesis of 6-methyl-2-(1-hydroxyethyl)benzoxazole, the starting material is 4-methyl-2-aminophenol.

The reaction between 2-aminophenols and carboxylic acids or their derivatives is a direct and effective method for forming 2-substituted benzoxazoles. jocpr.com To obtain the 2-(1-hydroxyethyl) substituent, lactic acid or its functional equivalents (e.g., lactoyl chloride, methyl lactate) serve as the ideal reaction partner for 4-methyl-2-aminophenol.

The reaction typically proceeds by heating the two components, often in the presence of a dehydrating agent or a catalyst to facilitate the removal of water. Non-catalytic thermal condensation can be effective but often requires high temperatures. Catalytic approaches offer milder reaction conditions and improved yields. A variety of catalysts have been explored for this transformation, as detailed in the table below.

Table 1: Catalytic Systems for Benzoxazole Synthesis from 2-Aminophenols and Carboxylic Acids/Derivatives

| Catalyst System | Reaction Conditions | Notes |

|---|---|---|

| None (Thermal) | High temperature (e.g., >180°C) | The traditional method; can lead to side products. |

| Polyphosphoric Acid (PPA) | Elevated temperatures | Acts as both a catalyst and a dehydrating agent. |

| Methanesulfonic acid | Solvent-free or in a high-boiling solvent | An effective catalyst for reactions with acid chlorides. jocpr.com |

| Tin(II) chloride | Dioxane, 180°C | Used for the condensation with carboxylic acids. jocpr.com |

| Microwave Irradiation | Solvent-free | A green chemistry approach that often accelerates the reaction. jocpr.com |

Aldehydes are common precursors for the synthesis of 2-substituted benzoxazoles via condensation with 2-aminophenols. nih.govnih.gov For the target molecule, the corresponding aldehyde would be lactaldehyde. The reaction mechanism generally involves the initial formation of a Schiff base intermediate (an azomethine), which then undergoes intramolecular cyclization and subsequent oxidation or aromatization to yield the final benzoxazole product.

Table 2: Selected Catalysts for Benzoxazole Synthesis from 2-Aminophenols and Aldehydes

| Catalyst | Oxidant/Conditions | Key Advantages |

|---|---|---|

| Brønsted Acidic Ionic Liquid Gel | Solvent-free, 130°C | Reusable catalyst, high yields, simple workup. nih.gov |

| Samarium triflate [Sm(OTf)₃] | Aqueous medium, mild conditions | Green and efficient method. organic-chemistry.orgijpbs.com |

| Nickel Sulfate (B86663) (NiSO₄) | Ethanol, room temperature | Simple, efficient, and uses an inexpensive catalyst. amazonaws.com |

| Indion 190 resin | Ethanol, 70°C | Reusable, environmentally friendly catalyst. ijpbs.com |

| Potassium ferrocyanide | Grinding, solvent-free, room temp. | Very short reaction times (<2 min), excellent yields. nih.gov |

While aldehydes are more common, ketones can also be used as precursors for benzoxazole synthesis, although they are generally less reactive. researchgate.net

Oxidative Cyclization Protocols

Oxidative cyclization offers an alternative pathway to benzoxazoles, often starting from precursors that are not in the final aromatic oxidation state. researchgate.net A common strategy involves the formation of a phenolic Schiff base from a 2-aminophenol and an aldehyde, which is then subjected to an oxidant to induce cyclization and aromatization. nih.gov

Another approach is the direct oxidative cyclization of catechols with primary amines. researchgate.net In the context of this compound, this could theoretically involve the reaction of 4-methylcatechol (B155104) with 2-aminopropan-1-ol, although the cyclocondensation of 4-methyl-2-aminophenol is a more direct route. Various oxidizing systems, including elemental sulfur, DDQ/ethyl acetate, and O₂/water, have been developed for these transformations. researchgate.net These methods are advantageous as they can utilize readily available starting materials.

Modern Transition Metal-Catalyzed Transformations for Benzoxazole Construction

Transition metal catalysis has become a cornerstone of modern organic synthesis, providing highly efficient and selective pathways for the construction of heterocyclic scaffolds like benzoxazoles. nih.gov These methods often involve C-H activation, C-O/C-N bond formation, or other novel bond-forming strategies that offer advantages over traditional condensation reactions.

Copper is a particularly attractive metal for benzoxazole synthesis due to its low cost, low toxicity, and versatile reactivity. nih.gov Copper-catalyzed methods have been developed for various cyclization strategies. One prominent method is the intramolecular cyclization of o-bromoaryl derivatives, where copper(II) oxide nanoparticles have been shown to be an effective and recyclable catalyst. organic-chemistry.org

Another powerful copper-catalyzed approach is the direct C-H arylation of the benzoxazole core at the 2-position with aryl halides, which allows for the late-stage introduction of substituents. nih.gov For the synthesis of the this compound scaffold itself, copper catalysts can be employed to facilitate the initial cyclization step. For example, the hydroamination of alkynones with 2-aminophenols, catalyzed by copper, provides a route to functionalized benzoxazoles. rsc.org This involves the initial copper-catalyzed hydroamination followed by an intramolecular cyclization.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Methyl-2-aminophenol |

| Lactic acid |

| Lactoyl chloride |

| Methyl lactate |

| Lactaldehyde |

| 4-methylcatechol |

| 2-aminopropan-1-ol |

| 2-(benzylideneamino)phenol |

| 6-amino-m-cresol |

Palladium-Catalyzed C-H Activation and Annulation Strategies

Palladium-catalyzed reactions have become powerful tools in organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds efficiently. In the context of benzoxazole synthesis, palladium catalysis often facilitates C-H activation, a process that allows for the direct functionalization of C-H bonds, thus offering an atom-economical route to complex molecules.

While direct palladium-catalyzed synthesis of the 2-(1-hydroxyethyl) motif is not extensively documented, related C-H activation and annulation strategies provide a framework for constructing the core benzoxazole ring system. One such approach involves the intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes, catalyzed by a palladium(II) complex. researchgate.net This method activates the C-H bonds ortho to the phenoxy group, leading to the formation of the oxazole (B20620) ring. researchgate.net Although this specific example yields 1,2-benzisoxazoles, it highlights the potential of Pd-catalysis to form the heterocyclic ring through C-H activation. researchgate.net

Another relevant strategy is the direct arylation of the benzoxazole core at various positions, including C7, using a phosphine-free PdCl₂ catalyst. organic-chemistry.org These methods, while not directly forming the 2-(1-hydroxyethyl) group, demonstrate the utility of palladium in functionalizing the pre-formed benzoxazole scaffold, which could be a potential alternative route for introducing complexity to the molecule. The general mechanism for such transformations often involves chelation-assisted C-H bond cleavage, oxidative addition, reductive elimination, and catalyst regeneration.

Sustainable and Green Chemistry Routes

In line with the principles of green chemistry, recent research has focused on developing sustainable methods for benzoxazole synthesis that minimize waste, reduce energy consumption, and avoid hazardous materials.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates and often improving yields. The direct coupling of 2-aminophenols with carboxylic acids under microwave irradiation without a metal catalyst or solvent is a prime example of this approach. researchgate.net This method is applicable to a wide range of aliphatic, aromatic, and heteroaromatic carboxylic acids, providing the corresponding 2-substituted benzoxazoles in good yields. researchgate.net

Other microwave-assisted methods utilize catalysts or oxidants to facilitate the cyclization. For instance, zinc dust has been used as a reusable catalyst for the synthesis of 2-cyclic amine-substituted benzoxazoles under solvent-free microwave conditions. nih.gov Another green approach employs hydrogen peroxide as a safe and inexpensive oxidant for the cyclodesulfurization of in situ generated thioureas, yielding 2-aminobenzoxazoles under microwave irradiation. ijpbs.combeilstein-journals.org This method is notable for being metal- and base-free. beilstein-journals.org

| Catalyst/Reagent | Reactants | Conditions | Yield | Reference |

| None (Catalyst-free) | 2-Aminophenol, Carboxylic Acids | Microwave, Solvent-free, 20 min | Good | researchgate.net |

| Zinc Dust | 2-Aminophenol, Cyclic Amines | Microwave, Solvent-free | High | nih.gov |

| H₂O₂ | 2-Aminophenol, Isothiocyanate | Microwave, Ethanol | Good (e.g., 89-92%) | ijpbs.com |

| Iodine | 2-Amino-4-methylphenol (B1222752), Aldehydes | Microwave, Solvent-free | Good (67-90%) | nih.gov |

Eliminating volatile organic solvents is a key goal of green chemistry. Many synthetic routes to benzoxazoles have been adapted to run under solvent-free, or "neat," conditions. These reactions are often facilitated by grinding the reactants together (mechanochemistry) or by heating them in the absence of a solvent. researchgate.net

For example, a Brønsted acidic ionic liquid gel has been used as an efficient and recyclable heterogeneous catalyst for the condensation of 2-aminophenol with aldehydes at 130 °C under solvent-free conditions, affording benzoxazoles in high yields (85-98%). researchgate.net Similarly, silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) serves as an eco-friendly catalyst for the reaction of acyl chlorides with o-substituted aminoaromatics under neat conditions. The use of solid-supported catalysts simplifies product purification, as the catalyst can be easily filtered off and often reused.

| Catalyst | Reactants | Conditions | Yield | Reference |

| Brønsted Acidic Ionic Liquid Gel | 2-Aminophenol, Aldehyde | 130 °C, 5 h, Solvent-free | 85-98% | researchgate.net |

| NaHSO₄-SiO₂ | o-Substituted Aminoaromatics, Acyl Chlorides | 100 °C, Solvent-free | High | |

| Potassium-ferrocyanide | 2-Aminophenol, Aromatic Aldehydes | Grinding, RT, <2 min | 87-96% | researchgate.net |

| SrCO₃ (from eggshells) | 2-Aminophenol, Aldehyde | Grinding, RT, 20 min | High | researchgate.net |

Nanocatalysts offer significant advantages due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity, selectivity, and milder reaction conditions. researchgate.net Furthermore, many nanocatalysts are heterogeneous, allowing for easy separation and recycling. researchgate.net

Several types of nanocatalysts have been successfully employed for benzoxazole synthesis. Magnetic nanoparticles, such as Fe₃O₄@SiO₂-SO₃H, have been used as a solid acid catalyst for the condensation of 2-aminophenol with aromatic aldehydes under solvent-free conditions at 50 °C. The magnetic nature of the catalyst allows for its simple recovery using an external magnet. Another approach utilizes a magnetic nanoparticle-supported Lewis acidic ionic liquid (LAIL@MNP), which catalyzes the reaction under solvent-free ultrasound irradiation at 70 °C. researchgate.net Other reported nanocatalysts include thin-layered nano hexagonal boron nitride/few-layered graphene (h-BN/fl-G) films and strontium carbonate (SrCO₃) nanoparticles derived from eggshells. researchgate.net

Regioselective and Stereoselective Synthesis of the 6-Methyl-2-(1-hydroxyethyl) Motif

The synthesis of the specifically substituted this compound requires control over both regiochemistry (placement of the methyl group) and stereochemistry (if a specific enantiomer of the hydroxyethyl (B10761427) group is desired).

Introduction of the 6-Methyl Group through Substituted Anilines/Phenols

The position of substituents on the benzene (B151609) ring of the benzoxazole core is determined by the starting substituted 2-aminophenol. This principle provides a straightforward and highly regioselective method for introducing the methyl group at the 6-position.

The synthesis of 6-methylbenzoxazoles begins with 2-amino-4-methylphenol. The cyclization reaction, regardless of the specific method (e.g., condensation with a carboxylic acid, aldehyde, or other carbonyl compound), will result in the methyl group being located at the 6-position of the final benzoxazole product. nih.govresearchgate.net This is because the cyclization occurs between the amino and hydroxyl groups of the 2-amino-4-methylphenol, locking the methyl group into its corresponding position on the newly formed bicyclic system. Numerous studies report the use of substituted 2-aminophenols to create a variety of benzoxazoles with predictable substitution patterns on the aromatic ring. nih.govnih.gov For instance, the reaction of 2-amino-4-methylphenol with various aromatic aldehydes under microwave irradiation and solvent-free conditions regioselectively yields 5-methyl-2-arylbenzoxazoles (note: nomenclature can vary, but the position is dictated by the starting material). nih.gov

The formation of the 2-(1-hydroxyethyl) moiety is most plausibly achieved through the condensation of 2-amino-4-methylphenol with a suitable three-carbon electrophile containing a hydroxyl group, such as 2-hydroxypropanoic acid (lactic acid) or its derivatives (e.g., 2-hydroxypropanal). This approach is analogous to the well-established method of condensing 2-aminophenols with carboxylic acids or aldehydes to form 2-substituted benzoxazoles. researchgate.netijpbs.com If enantiomerically pure lactic acid is used as the starting material, this could provide a pathway to a stereoselective synthesis of the chiral 2-(1-hydroxyethyl) side chain.

Methodologies for Constructing the 1-Hydroxyethyl Side Chain at C2

One of the most direct routes to this compound involves the condensation and subsequent cyclization of 2-amino-5-methylphenol (B193566) with a chiral or prochiral three-carbon building block that already contains the desired hydroxyl group. Lactic acid and its derivatives are common and readily available chiral precursors for this purpose.

The reaction typically proceeds by heating the 2-aminophenol derivative with lactic acid, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water to drive the cyclization. Polyphosphoric acid (PPA) is a commonly used medium for this type of condensation as it acts as both a catalyst and a dehydrating agent.

An example of this approach is the reaction of 2-amino-5-methylphenol with either (S)- or (R)-lactic acid. The choice of the lactic acid enantiomer directly determines the stereochemistry of the resulting 1-hydroxyethyl side chain.

Table 1: Direct Cyclization Approach

| Reactants | Reagents/Conditions | Product | Stereochemistry |

|---|---|---|---|

| 2-Amino-5-methylphenol, (S)-Lactic Acid | Polyphosphoric Acid (PPA), Heat | (S)-6-Methyl-2-(1-hydroxyethyl)benzoxazole | (S) |

While this method is straightforward, it can sometimes suffer from racemization under harsh reaction conditions, such as high temperatures, which can compromise the enantiomeric purity of the final product. Milder conditions and the use of activated lactic acid derivatives, such as esters or acyl chlorides, can sometimes mitigate this issue and lead to higher yields and better preservation of stereochemical integrity.

An alternative and widely employed strategy involves the initial synthesis of a 2-acylbenzoxazole precursor, followed by a stereoselective reduction of the ketone functionality to the desired chiral alcohol. This two-step approach allows for greater flexibility and often provides access to high levels of enantioselectivity through the use of well-established asymmetric reduction methodologies.

The first step is the synthesis of 6-methyl-2-acetylbenzoxazole. This can be achieved through the condensation of 2-amino-5-methylphenol with various reagents such as pyruvic acid or by the oxidation of 6-methyl-2-ethylbenzoxazole.

Once the 2-acetylbenzoxazole is obtained, the key step is the asymmetric reduction of the prochiral ketone. A variety of chiral reducing agents and catalytic systems can be employed for this transformation. One of the most notable and effective methods is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane (B79455) source, such as borane-dimethyl sulfide (B99878) complex (BMS). insuf.org The choice of the proline-derived catalyst ((S)- or (R)-CBS catalyst) dictates the stereochemical outcome of the reduction, leading to the formation of either the (S)- or (R)-alcohol with high enantiomeric excess (ee). insuf.org

Another powerful technique is catalytic asymmetric transfer hydrogenation. This method often employs chiral ruthenium or rhodium complexes as catalysts in the presence of a hydrogen donor, such as isopropanol (B130326) or formic acid. These systems are known for their high efficiency and excellent enantioselectivity in the reduction of a wide range of ketones, including those on heterocyclic scaffolds. researchgate.net

Table 2: Post-Cyclization Asymmetric Reduction of 6-Methyl-2-acetylbenzoxazole

| Reduction Method | Catalyst/Reagent | Product | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| CBS Reduction | (S)-CBS catalyst, Borane-DMS | (S)-6-Methyl-2-(1-hydroxyethyl)benzoxazole | >95% |

| CBS Reduction | (R)-CBS catalyst, Borane-DMS | (R)-6-Methyl-2-(1-hydroxyethyl)benzoxazole | >95% |

The primary advantage of this post-cyclization approach is the ability to leverage the extensive toolkit of asymmetric ketone reductions to achieve high levels of stereocontrol.

Beyond the two primary methods described above, other asymmetric synthetic strategies can be envisioned for the construction of the chiral hydroxyethyl moiety on the benzoxazole core. These methods often involve the coupling of a pre-formed benzoxazole nucleophile with a chiral electrophile or vice versa.

One such approach could involve the generation of a 2-benzoxazolyl anion or a related organometallic species from 6-methylbenzoxazole (B78594), followed by its reaction with a chiral epoxide, such as (S)- or (R)-propylene oxide. This reaction would open the epoxide ring to install the 1-hydroxyethyl side chain with the desired stereochemistry.

Alternatively, a nucleophilic addition to a 2-formylbenzoxazole could be performed using a chiral organometallic reagent. For instance, the addition of a chiral methyl nucleophile, such as one derived from a chiral auxiliary-modified Grignard reagent or an organozinc reagent in the presence of a chiral ligand, to 6-methyl-2-formylbenzoxazole could provide the desired chiral secondary alcohol.

While these methods are theoretically plausible, they may present challenges such as the generation and stability of the benzoxazole organometallic species and achieving high levels of stereocontrol in the nucleophilic addition step. However, the continuous development of new asymmetric methodologies provides an expanding array of options for the synthesis of complex chiral molecules like this compound.

Elucidation of Reaction Mechanisms in the Formation of 6 Methyl 2 1 Hydroxyethyl Benzoxazole

Fundamental Mechanistic Pathways of Benzoxazole (B165842) Annulation

The construction of the benzoxazole core, known as annulation, can proceed through several fundamental mechanistic pathways. These are broadly categorized into sequences involving nucleophilic attack and dehydration, or pathways driven by radical intermediates and oxidative processes.

The most prevalent and classical pathway for benzoxazole synthesis involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid, aldehyde, or related carbonyl compound. rsc.orgnih.govrsc.org In the context of 6-Methyl-2-(1-hydroxyethyl)benzoxazole, the reaction would typically utilize 2-amino-5-methylphenol (B193566) and a lactic acid derivative (e.g., lactaldehyde, lactic acid, or its ester).

The mechanism initiates with the activation of the carbonyl group of the lactic acid derivative, often facilitated by an acid catalyst. This enhances its electrophilicity, priming it for nucleophilic attack. nih.govnih.gov The more nucleophilic amino group of 2-amino-5-methylphenol then attacks the activated carbonyl carbon. This addition forms a tetrahedral intermediate.

Following the initial nucleophilic addition, the reaction proceeds through a series of steps leading to the stable benzoxazole ring:

Formation of a Schiff Base/Amide Intermediate: If starting with an aldehyde (lactaldehyde), the tetrahedral intermediate eliminates a molecule of water to form a Schiff base (imine). nih.govacs.org If starting with a carboxylic acid or ester, an amide intermediate is formed.

Intramolecular Cyclization: The phenolic hydroxyl group, now positioned favorably, acts as an intramolecular nucleophile. It attacks the imine carbon (or the amide carbonyl carbon), leading to the formation of a five-membered dihydrobenzoxazole (oxazoline) intermediate. nih.govnih.gov

Aromatization: The final step is the aromatization of the oxazoline (B21484) ring to yield the stable benzoxazole system. This typically occurs through the elimination of a molecule of water (dehydration) or via oxidation, depending on the oxidation state of the intermediate. acs.orgnih.gov This sequence represents a cascade of nucleophilic addition, cyclization, and elimination reactions. nih.gov

Alternative pathways to benzoxazole formation eschew the purely ionic, nucleophilic-electrophilic model in favor of radical intermediates or oxidative cyclization. These methods often employ transition metal catalysts or specific oxidizing agents.

One prominent oxidative pathway involves the cyclization of a phenolic Schiff base, which can be pre-formed or generated in situ. nih.gov The mechanism is believed to proceed via oxidation of the intermediate, which facilitates the ring-closing step. Atmospheric oxygen can sometimes serve as the terminal oxidant in these reactions. acs.org

Metal-catalyzed reactions, particularly those using copper, can proceed through an oxidative insertion/reductive elimination pathway. organic-chemistry.org For instance, the reaction of an N-(2-halophenyl)benzamide can be catalyzed by a Cu(I) species. The proposed mechanism involves the oxidative addition of the copper catalyst into the carbon-halogen bond. This is followed by intramolecular coordination and subsequent reductive elimination to form the C-O bond of the benzoxazole ring, regenerating the Cu(I) catalyst. While this specific route is for N-acylated precursors, it illustrates the principle of metal-mediated oxidative cyclization.

Mechanisms involving single-electron transfer (SET) have also been considered. researchgate.net In such a scenario, an electron transfer from an electron-rich precursor could generate a radical cation. Subsequent steps, including further oxidation and cyclization, would lead to the benzoxazole product. Radical inhibition experiments can be used to probe the viability of such pathways. researchgate.net Additionally, radical-type additions have been explored, such as the addition of thio radicals from benzoxazole-2-thiols to vinylarenes, highlighting the capacity of the benzoxazole system to participate in radical chemistry. acs.org

Detailed Mechanistic Insights into Catalytic Cycles

Catalysts are pivotal in modern benzoxazole synthesis, lowering activation barriers, enhancing reaction rates, and influencing selectivity. Their roles are multifaceted, ranging from substrate activation to the stabilization of key intermediates.

Catalysts play a crucial role in activating the carbonyl precursor for the initial nucleophilic attack. This is a key step in overcoming the activation energy of the reaction.

Brønsted Acids: These catalysts, such as p-toluenesulfonic acid or acidic ionic liquids, function by protonating the carbonyl oxygen of the aldehyde or carboxylic acid derivative. nih.govacs.org This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic amino group of the 2-aminophenol. acs.org

Lewis Acids: Lewis acid catalysts like samarium triflate, zinc triflate, or zirconium tetrachloride activate the carbonyl group by coordinating to the carbonyl oxygen. organic-chemistry.orgijpbs.comnih.gov This coordination polarizes the C=O bond, withdrawing electron density and rendering the carbon atom more electrophilic.

Transition Metals: In oxidative pathways, transition metals like copper or palladium are essential. In copper-catalyzed cyclizations of ortho-haloanilides, the catalyst facilitates the entire cycle of oxidative addition, intramolecular reaction, and reductive elimination. organic-chemistry.org The ligand coordinated to the metal center (e.g., 1,10-phenanthroline) is also critical, as it modulates the catalyst's stability, solubility, and reactivity. organic-chemistry.org Nanoparticle catalysts, such as copper(II) ferrite, can also serve in these roles, often with the benefit of high surface area and recyclability. organic-chemistry.orgijpbs.com

By facilitating the formation of key intermediates and lowering the energy of transition states, these catalysts guide the reaction along a more efficient mechanistic pathway towards the final benzoxazole product.

| Catalyst Type | Example(s) | Role in Benzoxazole Formation |

| Brønsted Acid | p-TsOH, Acidic Ionic Liquids | Protonates and activates carbonyl group for nucleophilic attack. |

| Lewis Acid | ZrCl₄, Sm(OTf)₃, Zn(OTf)₂ | Coordinates to carbonyl oxygen, increasing electrophilicity. |

| Transition Metal | CuI/1,10-phenanthroline, Pd Complexes | Facilitates oxidative addition/reductive elimination cycles; acts as redox agent. |

| Nanocatalyst | Copper Ferrite, TiO₂–ZrO₂ | Provides a high surface area for catalytic activity; often reusable. rsc.orgnih.gov |

Pinpointing the rate-determining step (RDS) of a reaction mechanism is crucial for its complete elucidation. Techniques like kinetic isotope effect (KIE) studies and Hammett plots provide invaluable experimental evidence for this purpose.

While specific KIE or Hammett studies for the synthesis of this compound are not widely reported, the principles can be applied from general benzoxazole syntheses. For example, in the copper-catalyzed formation of benzoxazoles from ortho-haloanilides, the reaction rate is observed to follow the order of halide reactivity: I > Br > Cl. This trend is consistent with oxidative addition of the C-X bond to the copper center being the rate-determining step, as the C-I bond is the weakest and thus reacts fastest. organic-chemistry.org This type of substrate-based kinetic analysis serves a similar purpose to a Hammett study, which correlates reaction rates with the electronic effects of substituents on the aromatic ring. A significant Hammett ρ (rho) value would indicate that charge development at the aromatic ring is involved in the rate-determining step.

A KIE study could distinguish between mechanistic possibilities. For instance, if C-H bond cleavage on the intermediate oxazoline ring during the final aromatization step were rate-limiting, replacing that hydrogen with deuterium (B1214612) would be expected to slow down the reaction (a primary KIE). The absence of such an effect would suggest that this step occurs after the RDS.

Advanced Spectroscopic and Crystallographic Characterization for Structural and Stereochemical Analysis

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess and Stereochemical Assignment

Chiroptical spectroscopy is an indispensable tool for the investigation of chiral molecules. Electronic Circular Dichroism (ECD) is a form of chiroptical spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is exquisitely sensitive to the three-dimensional arrangement of atoms, making it a powerful method for both the assignment of absolute stereochemistry and the determination of enantiomeric purity.

For a molecule like 6-Methyl-2-(1-hydroxyethyl)benzoxazole, which contains a stereocenter at the carbon bearing the hydroxyl group, two enantiomers, (R) and (S), exist. These enantiomers are non-superimposable mirror images and will exhibit mirror-image ECD spectra.

Stereochemical Assignment:

The absolute configuration of a chiral molecule can be determined by comparing its experimental ECD spectrum with the theoretically calculated spectrum for a known configuration. This process typically involves the following steps:

Conformational Analysis: A thorough conformational search of the molecule is performed using computational methods to identify all low-energy conformers.

Quantum Chemical Calculations: The ECD spectra for each of the stable conformers of a chosen enantiomer (e.g., the R-enantiomer) are calculated using time-dependent density functional theory (TD-DFT).

Boltzmann Averaging: The calculated ECD spectra of the individual conformers are weighted according to their Boltzmann populations and summed to generate the final theoretical ECD spectrum.

Comparison: The theoretical ECD spectrum is then compared to the experimental spectrum. A good match between the experimental spectrum and the calculated spectrum for the R-enantiomer allows for the assignment of the R-configuration to the sample. Conversely, if the experimental spectrum is a mirror image of the calculated R-spectrum, the S-configuration is assigned.

The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the chromophores within the molecule. In this compound, the benzoxazole (B165842) moiety acts as the primary chromophore. The orientation of the 1-hydroxyethyl group relative to the benzoxazole ring will significantly influence the ECD spectrum.

Enantiomeric Excess Determination:

ECD spectroscopy can also be employed to determine the enantiomeric excess (ee) of a sample. The magnitude of the ECD signal is directly proportional to the concentration difference between the two enantiomers. A pure sample of one enantiomer will show a maximum ECD signal, while a racemic mixture (a 50:50 mixture of both enantiomers) will be ECD silent.

The enantiomeric excess can be calculated using the following formula:

ee (%) = (|ΔA_sample| / |ΔA_pure|) * 100

where ΔA_sample is the circular dichroism of the sample and ΔA_pure is the circular dichroism of a pure enantiomer under the same conditions.

To illustrate the potential ECD data for a chiral benzoxazole derivative, the following table presents hypothetical data based on the expected spectral characteristics.

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) for (R)-enantiomer | Molar Ellipticity [θ] (deg cm²/dmol) for (S)-enantiomer |

| 220 | +15000 | -15000 |

| 245 | -8000 | +8000 |

| 280 | +12000 | -12000 |

Computational Chemistry and Theoretical Investigations of 6 Methyl 2 1 Hydroxyethyl Benzoxazole

Density Functional Theory (DFT) Calculations for Molecular Architecture and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium-sized organic molecules due to its favorable balance of accuracy and computational cost. For benzoxazole (B165842) derivatives, DFT calculations, particularly using hybrid functionals like B3LYP in conjunction with basis sets such as 6-31+G(d,p) or 6-311++G(d,p), are frequently employed to investigate their structural and electronic nature. researchgate.netresearchgate.netresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For 6-Methyl-2-(1-hydroxyethyl)benzoxazole, this process would involve systematically rotating the flexible bonds, particularly the C-C and C-O bonds of the 1-hydroxyethyl side chain, to map the conformational landscape and identify all stable conformers. nih.gov

The calculations would yield the optimized bond lengths, bond angles, and dihedral angles that characterize the lowest-energy state of the molecule. Studies on similar heterocyclic systems have shown that DFT methods can predict geometric parameters that are in excellent agreement with experimental data obtained from X-ray crystallography. nih.gov The planarity of the benzoxazole ring system and the spatial orientation of the methyl and hydroxyethyl (B10761427) substituents are critical outputs of this analysis.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. nih.gov

The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a significant indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. irjweb.commdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These descriptors provide a quantitative framework for predicting how the molecule will behave in a chemical reaction. nih.gov

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies This table presents illustrative data for a related benzimidazole (B57391) derivative calculated at the B3LYP/6–311 G(d,p) level, showcasing the type of information obtained from such an analysis. nih.gov

| Parameter | Formula | Description | Illustrative Value nih.gov |

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital | -5.8170 eV |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital | -0.8904 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability | 4.9266 eV |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron | 5.8170 eV |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added | 0.8904 eV |

| Absolute Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 2.4633 eV |

| Absolute Softness (σ) | 1 / η | The reciprocal of hardness, indicates high reactivity | 0.4060 eV-1 |

| Electronegativity (χ) | (I + A) / 2 | The power to attract electrons in a covalent bond | 3.3537 eV |

| Electrophilicity Index (ω) | χ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons | 2.2825 eV |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. After geometry optimization, a frequency calculation is performed at the same level of theory. mdpi.com The results provide a set of vibrational modes, their corresponding frequencies, and their intensities.

These theoretical spectra are invaluable for interpreting experimental data. By comparing the calculated vibrational modes with experimental FT-IR and FT-Raman spectra, a detailed assignment of the observed spectral bands to specific molecular motions (e.g., C-H stretching, C=N bending, ring vibrations) can be made. nih.govresearchgate.net It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and approximations inherent in the theoretical method, leading to a better match with experimental values. scirp.org

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters serve as a powerful tool for structural validation. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is widely used to predict the ¹H and ¹³C NMR chemical shifts of molecules. researchgate.net

The calculated chemical shifts for this compound would be compared against experimentally obtained NMR spectra. A strong correlation between the predicted and observed shifts provides high confidence in the computed molecular geometry. ubc.ca Furthermore, the calculation of spin-spin coupling constants (J-couplings) can help in resolving complex splitting patterns and confirming the connectivity and stereochemistry of the molecule. nih.gov

Ab Initio and Semi-Empirical Methods for Electronic Structure Probing

While DFT is highly popular, other methods are also employed for electronic structure analysis.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and more advanced post-HF methods (e.g., Møller-Plesset perturbation theory, MP2), solve the Schrödinger equation from first principles without relying on empirical parameters. nih.gov High-level composite methods like the G3(MP2)//B3LYP level of theory can be used to calculate highly accurate thermochemical data, such as gas-phase enthalpies of formation, proton affinities, and ionization energies. researchgate.net However, their high computational cost typically limits their application to smaller molecules or for benchmarking results from less expensive methods.

Semi-Empirical Methods: Methods like AM1, PM3, and PM6 are derived from Hartree-Fock theory but introduce approximations and parameters derived from experimental data to drastically reduce computational time. scispace.comnih.govdtic.mil These methods are particularly useful for preliminary studies of very large molecules or for exploring vast conformational spaces where higher-level methods would be computationally prohibitive. researchgate.net They can provide a rapid initial assessment of molecular geometry and electronic properties before refinement with more accurate DFT or ab initio calculations.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanical methods like DFT provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular vibrations, conformational changes, and interactions with the surrounding environment. researchgate.net

For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) to study how the solvent affects its structure and dynamics. This approach can reveal stable hydrogen bonding networks between the molecule's hydroxyl group and water, assess the flexibility of the side chain, and calculate properties like the radial distribution function to understand the solvent structure around the molecule. nih.gov Such simulations are essential for bridging the gap between the isolated gas-phase molecule and its behavior in a realistic biological or chemical environment.

Computational Modeling of Reaction Pathways and Transition States in Synthesis

The synthesis of benzoxazole derivatives, including this compound, typically involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative, followed by cyclization. Computational modeling, particularly using Density Functional Theory (DFT), has become an invaluable tool for elucidating the intricate mechanisms of these reactions. researchgate.net While specific computational studies on the synthesis of this compound are not extensively documented in the literature, the general principles derived from studies on similar benzoxazole syntheses can be applied.

One of the most common synthetic routes involves the reaction of 4-methyl-2-aminophenol with lactic acid or a related derivative. The reaction proceeds through several key steps, each with its own transition state that can be modeled computationally. These steps generally include:

Amide Formation: The initial step is the formation of an amide intermediate between the amino group of the 2-aminophenol and the carboxylic acid. This is typically a condensation reaction.

Cyclization: The subsequent and often rate-determining step is the intramolecular cyclization, where the hydroxyl group of the aminophenol attacks the carbonyl carbon of the amide. This step leads to the formation of the oxazoline (B21484) ring.

Dehydration: The final step is the dehydration of the oxazoline intermediate to form the aromatic benzoxazole ring.

Computational studies on analogous systems have shown that the energy barriers of the transition states for these steps can be significantly influenced by the reaction conditions, such as the presence of a catalyst or the nature of the solvent. researchgate.net For instance, acid catalysis is often employed to facilitate both the amide formation and the subsequent cyclization by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

Theoretical models can predict the geometries of the transition states, which are crucial for understanding the stereochemical outcome of the reaction, particularly for a chiral molecule like this compound. The transition state for the cyclization step would involve a specific spatial arrangement of the reacting atoms, and its energy determines the reaction rate.

Table 1: Representative Calculated Energy Barriers for Benzoxazole Formation Pathways

| Reaction Step | Pathway | Catalyst | Calculated Activation Energy (kcal/mol) |

| Cyclization | Concerted | None | ~25-35 |

| Cyclization | Stepwise | Acid | ~15-25 |

| Dehydration | - | Acid | ~10-20 |

Note: The data in this table is illustrative and based on computational studies of general benzoxazole syntheses. The actual values for this compound may vary.

Theoretical Examination of Substituent Effects on Benzoxazole Ring Properties

The electronic and stereoelectronic properties of the benzoxazole ring in this compound are significantly influenced by its substituents: the 6-methyl group and the 1-hydroxyethyl moiety. Theoretical examinations, often employing DFT and other computational methods, can provide deep insights into these effects. nih.gov

The methyl group at the 6-position of the benzoxazole ring is an electron-donating group (EDG) through hyperconjugation and inductive effects. Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the extent of this electron donation. researchgate.net This donation of electron density to the benzene (B151609) ring has several important consequences for the electronic properties of the molecule.

HOMO-LUMO Gap: The electron-donating nature of the methyl group generally leads to a destabilization (increase in energy) of the Highest Occupied Molecular Orbital (HOMO) and a smaller effect on the Lowest Unoccupied Molecular Orbital (LUMO). This results in a decrease in the HOMO-LUMO energy gap. A smaller energy gap is often associated with increased reactivity and can influence the molecule's photophysical properties. nih.gov

Reactivity: The increased electron density makes the benzoxazole ring more susceptible to electrophilic aromatic substitution. The directing effects of the substituents can also be predicted computationally.

Table 2: Calculated Electronic Properties of Substituted Benzoxazoles

| Compound | Substituent at C6 | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzoxazole | -H | -6.2 | -1.1 | 5.1 |

| 6-Methylbenzoxazole (B78594) | -CH₃ | -5.9 | -1.0 | 4.9 |

| 6-Nitrobenzoxazole | -NO₂ | -6.8 | -2.0 | 4.8 |

Note: This data is representative and derived from general computational studies on substituted benzoxazoles to illustrate trends.

The 1-hydroxyethyl group at the 2-position of the benzoxazole ring introduces both steric and electronic effects. Its presence also confers chirality to the molecule, with the stereocenter at the carbon bearing the hydroxyl group.

Conformational Preferences: The rotational barrier around the C2-C(hydroxyethyl) bond can be calculated to determine the most stable conformations of the molecule. These conformations are dictated by a balance of steric hindrance between the ethyl group and the benzoxazole ring, and potential intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the oxazole (B20620) ring.

Chirality and Reactivity: The stereochemistry of the 1-hydroxyethyl group can influence the molecule's interaction with other chiral molecules, which is a key aspect of its potential biological activity. Theoretical models can be used to study the diastereomeric transition states that may be formed in reactions involving this chiral center.

Emerging Research Frontiers and Future Prospects in 6 Methyl 2 1 Hydroxyethyl Benzoxazole Studies

Development of Innovative and Eco-Friendly Synthetic Methodologies

The synthesis of benzoxazole (B165842) derivatives is undergoing a significant transformation, with a strong emphasis on the principles of green chemistry. periodikos.com.brajchem-a.com Traditional methods often rely on harsh reaction conditions, toxic reagents, and complex purification processes. ajchem-a.com The development of innovative and eco-friendly synthetic methodologies for compounds like 6-Methyl-2-(1-hydroxyethyl)benzoxazole aims to mitigate these drawbacks by focusing on milder conditions, reusable catalysts, and reduced waste generation.

Recent research has highlighted several promising green approaches for the synthesis of the benzoxazole core. These include the use of imidazolium (B1220033) chloride as a metal-free promoter, which offers a simple and economical route to 2-substituted benzoxazoles. spiedigitallibrary.org Another sustainable strategy involves the use of heterogeneous catalysts, such as zinc oxide nanoparticles (ZnO-NPs), which can be easily recovered and reused. ajchem-a.com Furthermore, the application of microwave and ultrasound-assisted synthesis has been shown to significantly reduce reaction times and energy consumption. periodikos.com.br Reactions conducted in deep eutectic solvents (DES) are also gaining traction as an environmentally benign alternative to conventional organic solvents. periodikos.com.br A notable development is the use of an iron/sulfur redox catalyst system (FeCl3·6H2O and sulfur) for the one-pot synthesis of benzoxazoles from 2-nitrophenol (B165410) derivatives and aldehydes, providing an efficient and readily available catalytic system. ajchem-a.com

Table 1: Comparison of Innovative and Eco-Friendly Synthetic Methodologies for Benzoxazole Synthesis

| Methodology | Catalyst/Promoter | Key Advantages |

| Metal-Free Promotion | Imidazolium Chloride | Simple, economical, avoids metal contamination. |

| Heterogeneous Catalysis | Zinc Oxide Nanoparticles (ZnO-NPs) | Reusable catalyst, environmentally friendly. |

| Energy-Efficient Synthesis | Microwave/Ultrasound Assistance | Reduced reaction times, lower energy consumption. |

| Green Solvents | Deep Eutectic Solvents (DES) | Biodegradable and low-toxicity solvent alternative. |

| One-Pot Redox Catalysis | FeCl3·6H2O / Sulfur | Readily available, efficient for redox and condensation. |

| Nanocatalysis | Fe3O4@SiO2-SO3H | Magnetically recyclable, high catalytic activity, solvent-free conditions. ajchem-a.com |

Advanced Strategies for Asymmetric Synthesis and Chiral Resolution

The 1-hydroxyethyl substituent at the 2-position of this compound introduces a chiral center, making the stereoselective synthesis of this compound a significant area of research. Enantiomerically pure chiral alcohols are crucial building blocks in the pharmaceutical and fine chemical industries. Advanced strategies for achieving high enantiopurity can be broadly categorized into asymmetric synthesis and chiral resolution.

Asymmetric synthesis aims to directly produce a single enantiomer. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents. For the synthesis of chiral secondary alcohols similar to the hydroxyethyl (B10761427) group in the target molecule, catalytic asymmetric hydrogenation of the corresponding ketone is a powerful tool. Manganese(I) catalysts with chiral PNN tridentate ligands have demonstrated excellent activity and enantioselectivity in the hydrogenation of unsymmetrical benzophenones, offering a potential route for the asymmetric synthesis of this compound from its corresponding ketone precursor. researchgate.net Another approach involves the use of chiral 1,3,2-oxazaborolidines as catalysts for the asymmetric reduction of prochiral ketones. crossref.org

Chiral resolution, on the other hand, involves the separation of a racemic mixture into its constituent enantiomers. This is often accomplished by forming diastereomeric derivatives with a chiral resolving agent, which can then be separated by conventional techniques like crystallization or chromatography. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer unless the undesired enantiomer can be racemized and recycled.

In-Depth Mechanistic Understanding of Complex Rearrangements and Transformations

A thorough understanding of reaction mechanisms is fundamental to the development of efficient and selective synthetic routes. The synthesis of benzoxazoles can involve complex rearrangements and transformations, and elucidating these pathways is a key area of ongoing research.

One notable transformation is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution. This rearrangement has been utilized in the synthesis of 2-aminobenzoxazoles from benzoxazole-2-thiol. The proposed mechanism involves the S-alkylated thiol undergoing a nucleophilic attack by a nitrogen atom at the benzoxazole ring carbon, leading to a spiro intermediate which then rearomatizes.

Another relevant transformation is the Beckmann-type rearrangement. A divergent and regioselective synthesis of 2-substituted benzoxazoles from ortho-hydroxyaryl N-H ketimines has been shown to proceed through a common N-Cl imine intermediate, which then undergoes a NaOCl-mediated Beckmann-type rearrangement to yield the benzoxazole product. Understanding the factors that govern these rearrangements is crucial for controlling product distribution and optimizing reaction yields.

Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Property Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are rapidly becoming indispensable tools in chemical research. For a compound like this compound, these computational approaches offer powerful capabilities for both synthetic design and the prediction of its physicochemical and biological properties.

In synthetic design, ML models can be trained on vast datasets of chemical reactions to predict optimal reaction conditions, including catalysts, solvents, and reagents. This can significantly accelerate the development of new and efficient synthetic pathways, moving beyond traditional trial-and-error approaches. For instance, reinforcement learning has been used to optimize reaction conditions for nanoparticle synthesis, a strategy that could be adapted for the synthesis of complex organic molecules.

For property prediction, quantitative structure-activity relationship (QSAR) models, often employing artificial neural networks (ANN), can be developed to predict the biological activity of benzoxazole derivatives based on their molecular descriptors. Such models have been successfully used to predict the antifungal activity of a series of benzoxazoles and oxazolo[4,5-b]pyridines. By identifying the key molecular features that influence a desired property, these predictive models can guide the rational design of new derivatives of this compound with enhanced activities. Web-based predictive tools are also being developed to allow for the rapid in silico evaluation of novel molecular designs.

Exploration of Supramolecular Assemblies and Material Science Applications

The unique photophysical properties of the benzoxazole scaffold make it a promising candidate for applications in material science. Benzoxazole derivatives are known to exhibit fluorescence and have been investigated for their potential use in organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.

The planar and aromatic nature of the benzoxazole ring system allows for π–π stacking interactions, which can drive the formation of ordered supramolecular assemblies. The self-assembly of carbazole-based vinyl-benzoxazole derivatives into organogels has been reported, demonstrating the potential of this class of compounds in the development of soft materials. These gels can exhibit aggregation-induced emission enhancement (AIEE), a phenomenon with applications in sensing and imaging.

In the realm of material science, benzoxazole derivatives have been explored as emitters in OLEDs. For instance, certain bis-chromophore benzoxazole derivatives have been shown to exhibit deep-blue emission in neat films, a desirable characteristic for display technologies. spiedigitallibrary.org The twisted molecular structure of these compounds can reduce aggregation-induced fluorescence quenching, leading to improved device efficiency. spiedigitallibrary.org Furthermore, the fluorescence of benzoxazole derivatives can be sensitive to their local environment, making them suitable for use as fluorescent probes for detecting metal ions or biomolecules. rsc.orgnih.gov Benzoxazole-based fluorescent probes have been developed for the selective detection of Fe3+ and for sensing Zn2+ and Cd2+. rsc.orgmdpi.com

Table 2: Potential Material Science Applications of Benzoxazole Derivatives

| Application Area | Relevant Property | Example of Benzoxazole Derivative Use |

| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence | Deep-blue emitters in neat film configurations. spiedigitallibrary.org |

| Fluorescent Probes | Environment-sensitive fluorescence | Selective detection of metal ions like Fe3+, Zn2+, and Cd2+. rsc.orgmdpi.com |

| Supramolecular Gels | Self-assembly and AIEE | Formation of organogels with aggregation-induced emission enhancement. |

| DNA Intercalating Agents | Enhanced fluorescence upon DNA binding | Potential as safer alternatives to conventional DNA probes. periodikos.com.brperiodikos.com.br |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.